molecular formula C17H18N2O5 B2570201 methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate CAS No. 1226456-93-4

methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate

Cat. No.: B2570201
CAS No.: 1226456-93-4
M. Wt: 330.34
InChI Key: ISKMMLKICDFZTQ-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted with a formamido-carbamoyl group linked to a 1-(furan-2-yl)propan-2-yl amine moiety.

Properties

IUPAC Name

methyl 4-[[2-[1-(furan-2-yl)propan-2-ylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11(10-14-4-3-9-24-14)18-15(20)16(21)19-13-7-5-12(6-8-13)17(22)23-2/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKMMLKICDFZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 1-(furan-2-yl)propan-2-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamoylformamido group can be reduced to form corresponding amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alcohols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The furan ring and carbamoylformamido group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by binding to key enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Functional Groups
Target Compound Methyl benzoate Formamido-carbamoyl group, 1-(furan-2-yl)propan-2-yl Ester, Amide, Carbamate, Furan
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Methyl benzoate 5-Methylbenzimidazole Ester, Benzimidazole (NH, aromatic)
Fluorinated Chromenone-Pyrazolo-pyrimidine Methyl benzoate Fluorophenyl, chromenone, pyrazolo-pyrimidine Ester, Fluorine, Heterocycles
  • Target vs. Benzimidazole Derivative : The benzimidazole analog replaces the target’s furan and carbamoyl groups with a bicyclic aromatic system. Benzimidazoles are known for strong hydrogen-bonding via NH groups, whereas the target’s carbamoyl formamido group may exhibit different H-bonding donor/acceptor profiles .
  • Target vs. Fluorinated Chromenone Compound : The fluorinated compound incorporates electron-withdrawing fluorine atoms and fused heterocycles, enhancing lipophilicity and molecular weight (572.4 g/mol). The target’s furan ring, in contrast, introduces electron-rich aromaticity but lower polarity.
Physical and Chemical Properties
  • Melting Points: The fluorinated chromenone derivative melts at 258–260°C , a high value attributable to its rigid heterocycles and fluorine atoms. The target compound, with flexible carbamoyl and furan groups, may exhibit a lower melting point due to reduced crystal lattice stability.
  • Solubility: The benzimidazole derivative’s NH groups enhance water solubility via H-bonding, while the target’s ester and amide groups may confer moderate polarity, balancing solubility in polar aprotic solvents.
Hydrogen Bonding and Crystal Packing
  • In contrast, benzimidazoles often form C(4) or D(2) chains via NH···N interactions, while fluorinated compounds may prioritize weaker C–H···F or π-stacking due to reduced H-bond donors .

Biological Activity

Methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate (CAS No. 1219914-45-0) is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and its implications in drug development.

Chemical Structure and Properties

This compound features a unique structure that combines a furan ring with a carbamate moiety, providing specific chemical properties that may contribute to its biological activity. The compound can be synthesized through the reaction of 4-aminobenzoic acid methyl ester with 1-(furan-2-yl)propan-2-yl isocyanate in organic solvents such as dichloromethane or tetrahydrofuran under reflux conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the furan ring allows for hydrogen bonding and hydrophobic interactions with active sites, potentially leading to inhibition or modulation of enzymatic activities. The specific pathways influenced by this compound depend on the biological system being studied.

Anticancer Activity

Recent studies have indicated that derivatives of para-aminobenzoic acid (PABA), structurally similar to this compound, exhibit significant anticancer properties. For instance, compounds with IC50 values in the range of 3.0 µM to 5.85 µM have shown potent inhibition against various cancer cell lines, including MCF-7 and A549 .

CompoundIC50 (µM)Cell Line
PABA Derivative 13.0MCF-7
PABA Derivative 25.85A549
Methyl 4-{...}TBDTBD

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary evaluations suggest that it may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain to be fully characterized.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that methyl 4-{...} can significantly inhibit cell proliferation in human cancer cell lines. For example, a study reported an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : Research has shown that compounds with similar structural features effectively inhibit key enzymes involved in cancer progression, such as VEGFR-2. This suggests that methyl 4-{...} could be a candidate for further development as an anticancer agent.
  • Molecular Docking Studies : Computational studies have predicted binding modes for this compound with various molecular targets, supporting its potential as a lead compound in drug discovery .

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